molecular formula C26H18ClNO2S2 B396479 5-[3-(4-chlorophenyl)-5-oxo-1,5-diphenyl-2-pentenylidene]-2-thioxo-1,3-thiazolidin-4-one

5-[3-(4-chlorophenyl)-5-oxo-1,5-diphenyl-2-pentenylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B396479
M. Wt: 476g/mol
InChI Key: CRSZQINWTRBXRQ-ADGFTTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(4-chlorophenyl)-5-oxo-1,5-diphenyl-2-pentenylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-chlorophenyl)-5-oxo-1,5-diphenyl-2-pentenylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-[3-(4-chlorophenyl)-5-oxo-1,5-diphenyl-2-pentenylidene]-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anti-inflammatory agent. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In medicine, this compound is being explored for its anticancer properties. Research has shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable component in the formulation of new drugs and pesticides.

Mechanism of Action

The mechanism of action of 5-[3-(4-chlorophenyl)-5-oxo-1,5-diphenyl-2-pentenylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells. The compound also interacts with enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Indole Derivatives: Indole derivatives have similar biological activities, including antimicrobial and anticancer properties.

    Isoxazole Derivatives: Isoxazole derivatives are also known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

Uniqueness

What sets 5-[3-(4-chlorophenyl)-5-oxo-1,5-diphenyl-2-pentenylidene]-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C26H18ClNO2S2

Molecular Weight

476g/mol

IUPAC Name

(5Z)-5-[(E)-3-(4-chlorophenyl)-5-oxo-1,5-diphenylpent-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H18ClNO2S2/c27-21-13-11-17(12-14-21)20(16-23(29)19-9-5-2-6-10-19)15-22(18-7-3-1-4-8-18)24-25(30)28-26(31)32-24/h1-15H,16H2,(H,28,30,31)/b20-15+,24-22-

InChI Key

CRSZQINWTRBXRQ-ADGFTTEDSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=CC(=C2C(=O)NC(=S)S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C/C(=C\C(=C\2/C(=O)NC(=S)S2)\C3=CC=CC=C3)/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=CC(=C2C(=O)NC(=S)S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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